molecular formula C9H7FN2O B3138655 5-fluoro-1H-indole-2-carboxamide CAS No. 462068-77-5

5-fluoro-1H-indole-2-carboxamide

Cat. No. B3138655
CAS RN: 462068-77-5
M. Wt: 178.16 g/mol
InChI Key: UHLRXRARAVQXRV-UHFFFAOYSA-N
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Description

5-fluoro-1H-indole-2-carboxamide is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .


Synthesis Analysis

The synthesis of indole 2 and 3-carboxamide derivatives has been investigated . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The progress of each reaction was monitored by ascending TLC using TLC aluminum sheets, pre-coated silica gel F254 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.19 . It is a powder with a melting point of 296-297 . It is stored at room temperature .

Scientific Research Applications

Antihyperlipidemic Effects

A series of 5-fluoro-1H-indole-2-carboxamide derivatives have shown potential as antihyperlipidemic agents. These compounds significantly reduced elevated plasma triglycerides levels and increased high-density lipoprotein cholesterol levels in hyperlipidemic rats, indicating their potential in treating hyperlipidemia and related cardiovascular diseases (Shattat et al., 2013).

Antimycobacterial and Anticancer Properties

Functionalized indoles, including this compound derivatives, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Some compounds displayed moderate to good inhibitory activity. Additionally, certain compounds showed broad-spectrum antiproliferative activity against leukemia cell lines, highlighting their potential as anticancer agents (Cihan-Üstündağ & Çapan, 2012).

Lipid-Lowering Properties

N-(Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives have been studied for their lipid-lowering activity. These compounds significantly reduced elevated plasma triglycerides levels and increased high-density lipoprotein cholesterol in hyperlipidemic rats. The findings suggest a potential cardioprotective and antiatherosclerotic role of these derivatives (Shattat et al., 2010).

Dual Serotonin Receptor Agonists and Serotonin Reuptake Inhibitors

Structural modifications of indolealkylphenylpiperazines, which include 5-fluoro substituted indoles, have led to compounds with improved selectivity and affinity as 5-HT1A receptor agonists and serotonin reuptake inhibitors. These compounds could be significant in the treatment of mental health disorders such as depression (Heinrich et al., 2004).

Antituberculosis Agents

Indole-2-carboxamides, including this compound derivatives, have emerged as a new class of antituberculosis agents. These compounds have shown improved in vitro activity compared to standard TB drugs, representing a promising avenue in the fight against tuberculosis (Kondreddi et al., 2013).

Mechanism of Action

The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties . The chemistry and therapeutic study of heterocyclic compounds have been considered a powerful approach to treat a wide range of diseases .

properties

IUPAC Name

5-fluoro-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLRXRARAVQXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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